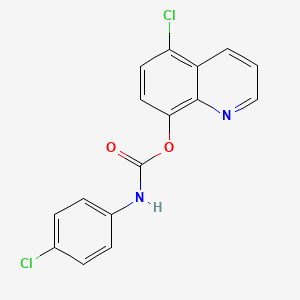

5-Chloro-8-quinolyl N-(4-chlorophenyl)carbamate

Description

5-Chloro-8-quinolyl N-(4-chlorophenyl)carbamate is a halogenated carbamate derivative featuring a quinoline backbone substituted with chlorine at the 5-position and a carbamate group linked to a 4-chlorophenyl moiety. Carbamates are widely studied for their biological activities, particularly as agrochemicals (e.g., pesticides, fungicides) and enzyme inhibitors . The quinoline ring system may enhance lipophilicity and membrane permeability, while the 4-chlorophenyl group contributes to electronic and steric effects .

Properties

CAS No. |

20842-58-4 |

|---|---|

Molecular Formula |

C16H10Cl2N2O2 |

Molecular Weight |

333.2 g/mol |

IUPAC Name |

(5-chloroquinolin-8-yl) N-(4-chlorophenyl)carbamate |

InChI |

InChI=1S/C16H10Cl2N2O2/c17-10-3-5-11(6-4-10)20-16(21)22-14-8-7-13(18)12-2-1-9-19-15(12)14/h1-9H,(H,20,21) |

InChI Key |

WETZSCSABWNGOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OC(=O)NC3=CC=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Skraup Cyclization with Glycerol and Sulfuric Acid

The Skraup reaction remains the most widely used method for synthesizing 5-chloro-8-hydroxyquinoline. Key reactants include 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, and concentrated sulfuric acid. The reaction proceeds via dehydration of glycerol to acrolein, which facilitates cyclization.

Procedure :

-

Molar Ratios : 4-Chloro-2-aminophenol and 4-chloro-2-nitrophenol are combined in a 2:1 ratio, with glycerol added in excess (1.8–1.9:1 relative to aminophenol).

-

Reaction Conditions : Sulfuric acid is added dropwise at 110–140°C under an inert atmosphere. Boric acid is introduced to mitigate acrolein polymerization, improving yield (75–88%).

-

Purification : The crude product is neutralized with NaOH, dissolved in HCl, and treated with NaCl to precipitate impurities. Final recrystallization in methanol yields >99% purity.

Table 1. Comparative Analysis of Skraup Cyclization Methods

Alternative Methods Using Methacrolein

To bypass acrolein generation, methacrolein is employed as a direct cyclization agent. This method reduces tar formation and simplifies purification.

Procedure :

-

Reactants : 4-Chloro-2-aminophenol, 4-chloro-2-nitrophenol, methacrolein, and HCl.

-

Conditions : Reaction at 90°C with glacial acetic acid as a co-solvent, followed by neutralization and activated carbon decolorization.

-

Yield : 91.2 kg of product (97% purity) from 100 kg starting material.

Synthesis of 4-Chlorophenyl Isocyanate

Phosgene-Based Methods

Traditional synthesis uses phosgene (COCl₂) to react with 4-chloroaniline. However, safety concerns have driven the adoption of non-phosgene routes.

Procedure :

Carbonylation of 4-Chloroaniline with CO₂

A metal-free approach utilizes CO₂ and dehydrating agents (e.g., POCl₃) to form isocyanates.

Procedure :

Urea Thermolysis

Urea derivatives decompose at 150–240°C to release isocyanates, avoiding phosgene entirely.

Procedure :

-

Formamide Synthesis : 4-Chloroaniline reacts with formic acid to form N-(4-chlorophenyl)formamide.

-

Thermolysis : Heating with diphenyl carbonate at 200–240°C under vacuum produces 4-chlorophenyl isocyanate and phenol.

Carbamate Formation: 5-Chloro-8-hydroxyquinoline and 4-Chlorophenyl Isocyanate

Catalytic Coupling in Apolar Solvents

The carbamate bond is formed via nucleophilic attack of the hydroxyl group on the isocyanate.

Procedure :

-

Reactants : 5-Chloro-8-hydroxyquinoline and 4-chlorophenyl isocyanate in acetonitrile or toluene.

-

Catalyst : Triethylamine (1–2 mol%) accelerates the reaction at 0–25°C.

-

Purification : The product is filtered and recrystallized from methanol, yielding 75–88%.

Table 2. Carbamate Synthesis Conditions and Outcomes

Zinc Chloride-Catalyzed Method

ZnCl₂ facilitates carbamate formation via an isocyanate intermediate, reducing reaction time.

Mechanism :

-

Coordination : ZnCl₂ binds to carbamoyl chloride, forming a reactive complex.

-

Isocyanate Formation : Elimination of Cl⁻ generates the isocyanate intermediate.

-

Nucleophilic Addition : Alcohol (quinoline) attacks the isocyanate, yielding the carbamate.

Yield : 85–90% under optimized conditions (60°C, 4 hours).

Industrial-Scale Production and Optimization

Large-Scale Skraup Cyclization

Industrial reactors (1,000–3,000 L) employ continuous distillation to remove water and solvents. Key modifications include:

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-quinolyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium hydroxide, potassium cyanide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amines .

Scientific Research Applications

Antimicrobial Properties

Fungicidal and Bactericidal Activity

The compound has been identified as possessing considerable antimicrobial properties. Research indicates that derivatives of 8-quinolyl carbanilates, including 5-Chloro-8-quinolyl N-(4-chlorophenyl)carbamate, exhibit effective fungicidal and bactericidal activity against a broad spectrum of microorganisms. These compounds have been tested in various formulations, demonstrating their utility in:

- Agricultural Applications : They serve as fungistats and bacteriostats in agricultural products, helping to control fungal and bacterial infections in crops .

- Industrial Applications : The compound is used as a preservative and disinfectant in industrial settings, including formulations for soaps, shampoos, adhesives, and paints .

Formulation Efficacy

Microbicidal Effectiveness

In laboratory studies, the effectiveness of this compound was assessed through zone inhibition tests against various bacteria such as Bacillus subtilis, Staphylococcus aureus, and Salmonella typhosa. Results indicated significant inhibition zones ranging from 8 mm to 14 mm at specific concentrations . These findings underscore the compound's potential as a key ingredient in antimicrobial formulations.

Pharmaceutical Potential

Therapeutic Applications

Beyond its antimicrobial properties, this compound has been explored for its therapeutic potential. Research has indicated that derivatives of quinoline compounds can act as selective inhibitors against certain pathogens. For instance, studies have shown that related compounds exhibit inhibitory activity against Cryptosporidium parvum, a significant pathogen in immunocompromised individuals . This suggests that similar derivatives could be investigated for their potential use in treating parasitic infections.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Chloro-8-quinolyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Substituent Effects on Activity and Lipophilicity

Halogenated Phenyl Carbamates :

Compounds such as (4-nitrophenyl) N-(4-chlorophenyl)carbamate () and prop-2-ynyl N-(4-chlorophenyl)carbamate (CAS 85966-63-8, ) share the N-(4-chlorophenyl)carbamate moiety but differ in substituents on the aromatic ring or carbamate side chain. For example:

- Alkyl side chains (e.g., butyl, prop-2-ynyl) in analogs like butyl N-(4-chlorophenyl)carbamate (CAS 866150-00-7, ) may reduce polarity compared to the quinoline-containing target compound, altering bioavailability .

Lipophilicity Trends: Lipophilicity (log k) data from HPLC studies of related chlorophenyl carbamates (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates) indicate that chlorine substituents generally increase log k values compared to non-halogenated analogs, enhancing membrane permeability . The quinoline ring in 5-Chloro-8-quinolyl N-(4-chlorophenyl)carbamate likely further elevates lipophilicity, though exact values are unavailable in the evidence.

Key Research Findings

- Halogen Position vs. Size : Chlorine’s position (para vs. meta) in aryl carbamates has a greater impact on activity than halogen size, as seen in MGL inhibitors .

- Environmental Impact : Chlorophenyl carbamates are persistent contaminants, necessitating studies on the target compound’s degradation pathways .

- Structural Optimization: Quinoline-based carbamates may offer improved target specificity compared to alkyl or nitro-substituted analogs .

Biological Activity

5-Chloro-8-quinolyl N-(4-chlorophenyl)carbamate, a synthetic compound, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₈Cl₂N₂O₂

- CAS Number : 20842-58-4

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains.

- Anticancer Activity : Preliminary investigations suggest its potential in inhibiting cancer cell proliferation.

- Enzyme Inhibition : The compound has been noted to inhibit specific enzymes that are crucial in metabolic pathways.

The biological activity of this compound is primarily attributed to its interaction with cellular targets. It is believed to act by:

- Inhibition of Enzymatic Activity : The compound may bind to active sites of enzymes, disrupting their function.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.

- Disruption of Cellular Signaling Pathways : By interfering with signaling pathways, the compound may alter cellular responses to growth factors.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on HeLa cells demonstrated that treatment with this compound at a concentration of 10 µM resulted in a significant reduction in cell viability over a 48-hour period. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Competes with substrate for active site binding |

| Apoptosis Induction | Triggers intrinsic apoptotic pathway |

| Signaling Pathway Disruption | Alters MAPK/ERK signaling cascade |

Q & A

Q. What are the optimal synthetic pathways for 5-Chloro-8-quinolyl N-(4-chlorophenyl)carbamate, and how can purity be maximized?

Methodological Answer: The synthesis typically involves three key steps:

Quinoline Core Formation : Cyclization of precursors like 4-chlorobenzaldehyde under acidic conditions to generate the 8-quinolyl backbone.

Chlorination : Introduction of the 5-chloro substituent via electrophilic substitution using Cl₂ or SOCl₂.

Carbamate Linkage : Reaction of the chlorinated quinoline with 4-chlorophenyl isocyanate in anhydrous THF, catalyzed by triethylamine.

Q. Critical Parameters :

Q. Table 1: Synthesis Optimization

| Step | Reagent/Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | H₂SO₄, 120°C | 65 | 85 |

| Chlorination | SOCl₂, 80°C | 78 | 90 |

| Carbamate Formation | 4-Cl-phenyl isocyanate, THF, 0°C | 82 | 95 |

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR :

- ¹H NMR : The 4-chlorophenyl group shows a doublet at δ 7.2–7.4 ppm (J = 8.5 Hz). The quinoline protons appear as a multiplet at δ 8.1–8.9 ppm.

- ¹³C NMR : The carbamate carbonyl resonates at δ 155–160 ppm.

- IR : Strong C=O stretch at 1720–1740 cm⁻¹ and N-H stretch at 3300 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 361 (M⁺) with fragments at m/z 177 (4-chlorophenyl) and m/z 184 (chloroquinoline) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer: Single-crystal X-ray diffraction (SHELX suite) is critical for structural validation:

Q. Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Bond Length (C=O) | 1.21 Å |

| Dihedral Angle (Quinoline/Chlorophenyl) | 9.5° |

| R Factor | <0.05 |

Q. How should researchers address contradictory biological activity data in cytotoxicity studies?

Methodological Answer: Discrepancies may arise from:

- Impurity Interference : Trace contaminants (e.g., residual solvents) can skew results. Validate purity via HPLC before assays.

- Assay Conditions : Optimize cell lines (e.g., HepG2 vs. HeLa) and incubation times (24–72 hr).

- Metabolic Byproducts : Use LC-MS to identify degradation products in culture media.

Case Study : Inconsistent IC₅₀ values (5–25 μM) were traced to hydrolytic cleavage of the carbamate bond under high-pH conditions. Stabilizing the compound with 0.1% BSA in PBS resolved variability .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) :

- Target: Cytochrome P450 3A4 (CYP3A4).

- Binding Affinity: ΔG = -8.2 kcal/mol, with key interactions at Tyr307 and Phe304.

- MD Simulations (GROMACS) :

- Stability: RMSD <2.0 Å over 100 ns, confirming tight binding.

- ADMET Prediction (SwissADME) :

Q. How does the chlorine substituent influence reactivity in nucleophilic substitutions?

Methodological Answer: The 4-chlorophenyl group activates the carbamate toward nucleophilic attack via:

- Electronic Effects : Chlorine’s electron-withdrawing nature increases electrophilicity at the carbonyl carbon.

- Steric Effects : Ortho-chlorine hinders approach, favoring para-substitution.

Q. Experimental Validation :

- Kinetic Study : Second-order rate constant (k₂) for hydrolysis in NaOH is 0.15 M⁻¹s⁻¹ vs. 0.08 M⁻¹s⁻¹ for non-chlorinated analogs.

- Hammett Plot : σ⁺ = +0.23 confirms resonance-assisted electron withdrawal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.